molecular formula C7H10O B1617259 2-Cyclopenten-1-one, 3-ethyl- CAS No. 5682-69-9

2-Cyclopenten-1-one, 3-ethyl-

Cat. No. B1617259
CAS RN: 5682-69-9
M. Wt: 110.15 g/mol
InChI Key: XHAHAEVXYYITIQ-UHFFFAOYSA-N
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Description

“2-Cyclopenten-1-one, 3-ethyl-” is a chemical compound with the molecular formula C7H10O . It is also known as "3-Ethyl-2-cyclopenten-1-one" .


Molecular Structure Analysis

The molecular structure of “2-Cyclopenten-1-one, 3-ethyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“2-Cyclopenten-1-one, 3-ethyl-” has a molecular weight of 110.1537 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Fragrance and Toxicology Research

  • Fragrance Material Review: A detailed toxicological and dermatological review of 3-ethyl-2-hydroxy-2-cyclopenten-1-one, a fragrance ingredient, reveals information about its physical properties, skin irritation, sensitization, and genotoxicity data (Scognamiglio et al., 2012).

Chemical Reaction Studies

  • Ene Reactions of Olefins: A study on the pyrolysis of ethylene–butene-2 mixtures, discussing the formation of cyclopentene and other products through different reaction mechanisms (Richard et al., 1978).
  • Nucleophilic Addition Research: An X-ray structural investigation explores the nucleophilic addition >O...C≡N in certain cyclopentene derivatives (Konovalikhin et al., 1993).

Synthesis and Characterization

  • Synthesis of Spiro Derivatives: A study on the synthesis of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives and their NMR behavior in deuteriochloroform (Abe et al., 2010).
  • One-Pot Synthesis of Cyclopentenes: Research into the phosphine-catalyzed one-pot synthesis of cyclopentenes from various compounds (Lu et al., 2006).
  • Perfume Compound Preparation: Discussion on the preparation of the perfume compound 3-ethyl-2-hydroxy-2-cyclopenten-1-one, including its molecular structure and synthesis process (Feng, 2002).

Polymerization and Material Science

  • Polymerization Study: Investigating the hydro-oligomerization of cyclopentene using certain catalysts, leading to a reevaluation of poly(cyclopentene)'s structure (Collins & Kelly, 1992).

Photocycloaddition and Catalysis

  • Photocycloaddition Research: Examining the photoadditions of ethylene and cyclopentene to certain ketosteroids, yielding a variety of adducts (Rubin et al., 1970).
  • Oxidation Studies: Research on the oxidation of cyclopentene and other olefins adsorbed on molecular sieves, indicating accelerated oxidation rates (Sickle & Prest, 1970).

Various Chemical Reactions

  • Addition of Deuterium to Olefins: A study on the addition of deuterium to various olefins, including cyclopentene, on chromium oxide gel catalysts (Littlewood & Burwell, 1960).
  • Cycloaddition Reactions: Investigating the phosphine-mediated cycloaddition reactions of ethyl 5,5-diarylpenta-2,3,4-trienoates with other compounds (Guan & Shi, 2009).

Safety and Hazards

The safety data sheet for a related compound, “2-Cyclopenten-1-one”, indicates that it is a flammable liquid and vapor, and it may cause respiratory irritation. It is harmful if swallowed and causes skin and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-6-3-4-7(8)5-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAHAEVXYYITIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205366
Record name 2-Cyclopenten-1-one, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5682-69-9
Record name 2-Cyclopenten-1-one, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYCLOPENTEN-1-ONE, 3-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H451QJ7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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